

Structural basis for Dclk1-IN-2 selectivity over other inhibitors

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Decoding Selectivity: The Structural Edge of Dclk1-IN-2

A deep dive into the structural underpinnings of **Dclk1-IN-2**'s remarkable selectivity reveals a tale of meticulous design, exploiting subtle but critical differences in the kinase landscape. This guide dissects the molecular interactions and structural features that set **Dclk1-IN-2** apart from other inhibitors, providing a comprehensive comparison for researchers and drug development professionals.

Doublecortin-like kinase 1 (DCLK1) has emerged as a compelling therapeutic target in various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] Its role in promoting tumorigenesis, metastasis, and cancer stem cell survival has spurred the development of targeted inhibitors.[4][5][6] Among these, **Dclk1-IN-2** (also reported as DCLK1-IN-1) stands out for its exceptional selectivity, a crucial attribute for minimizing off-target effects and enhancing therapeutic efficacy.[1][7][8][9] This guide explores the structural basis for **Dclk1-IN-2**'s selectivity by comparing it with other known DCLK1 inhibitors.

Comparative Inhibitor Performance

The development of **Dclk1-IN-2** was a result of iterative structure-based design, aiming to improve upon earlier, less selective compounds.[1] The following tables summarize the quantitative data for **Dclk1-IN-2** and other key inhibitors, highlighting the differences in their potency and selectivity.



Inhibitor	DCLK1 IC50 (nM)	DCLK1 Kd (nM)	Off-Target Kinases & Domains	Selectivity Notes
Dclk1-IN-2 (DCLK1-IN-1)	57	109	DCLK2	Highly selective for DCLK1 and DCLK2.[1][8]
XMD8-92	716	-	ERK5, LRRK2, BRD4	A multi-targeted inhibitor with weak DCLK1 activity.[10]
LRRK2-IN-1	186	-	LRRK2, ERK5	Initially developed for LRRK2, also inhibits DCLK1. [1][10]
Ruxolitinib	1645	-	JAK1, JAK2	A JAK inhibitor with comparatively weak DCLK1 activity.[11]
FMF-03-055-1	-	-	LRRK2, BRD4	A precursor to Dclk1-IN-2 with good DCLK1 affinity but less selectivity.[1][12]

IC50 and Kd values can vary depending on the assay conditions. Data presented here is a representative summary from the cited literature.

The Structural Basis of Dclk1-IN-2's Selectivity

The remarkable selectivity of **Dclk1-IN-2** is not accidental but rather the product of exploiting a key difference in the ATP-binding pocket of DCLK1 compared to other kinases.



The Gatekeeper Residue: A Lock and Key Difference

At the heart of **Dclk1-IN-2**'s selectivity lies the gatekeeper residue. In DCLK1, this residue is a methionine (Met465).[1] In contrast, a common off-target kinase, ERK5, possesses a more rigid and smaller leucine (Leu137) at this position.[1] The design of **Dclk1-IN-2**, specifically the trifluoroethyl group on the diazepinone amide substituent (R1), was engineered to form favorable interactions with the DCLK1 gatekeeper methionine.[1] This specific interaction is less favorable with the leucine gatekeeper of ERK5, leading to a significant drop in affinity for the off-target kinase.[1][10]

The development of **Dclk1-IN-2** from its precursors illustrates this principle. Substituting the methyl group in earlier compounds with a larger ethyl group (FMF-03-055-1) was well-tolerated by DCLK1 but resulted in a more than 10-fold reduction in affinity for ERK5.[1] The subsequent introduction of the electronegative trifluoroethyl group in **Dclk1-IN-2** further enhanced this selectivity against ERK5, as well as against other off-targets like LRRK2 and the bromodomain BRD4.[1][12]

Caption: **Dclk1-IN-2**'s selective binding to DCLK1 over ERK5.

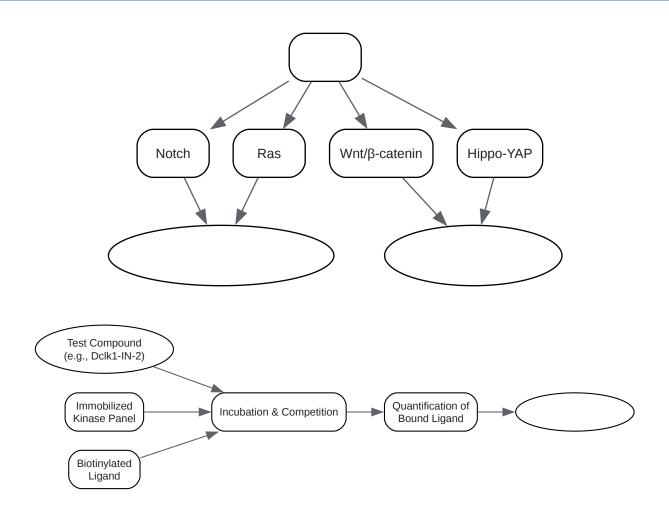
Conformational Changes and Allosteric Pockets

Structural studies have revealed another layer to **Dclk1-IN-2**'s selectivity. The binding of **Dclk1-IN-2** induces a significant conformational change in the N-lobe of the DCLK1 kinase domain.[7] This structural rearrangement opens up a new allosteric site, a previously unobserved pocket that can be exploited for the design of even more selective inhibitors.[7] This induced-fit mechanism is a key differentiator from its precursors, which bind in a more conventional manner.[7]

DCLK1 Signaling Pathways

DCLK1 is implicated in a number of critical cancer-related signaling pathways, making its selective inhibition a promising therapeutic strategy.[4][5][13]





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